B1194645 PL225B

PL225B

Cat. No.: B1194645
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase implicated in tumor proliferation, apoptosis suppression, and oncogenic transformation . Its mechanism involves selective binding to IGF-1R, disrupting downstream signaling pathways critical for cancer cell survival. The trial employs a modified accelerated titration design with cohorts of three patients, escalating doses by 100% during the accelerated phase and 40% during the standard phase .

Key pharmacological attributes of this compound include:

  • Oral bioavailability, a distinguishing feature compared to intravenous IGF-1R inhibitors.
  • Target specificity, with preclinical data suggesting minimal off-target effects on insulin receptors (IR) .
  • Antineoplastic activity demonstrated in IGF-1R-overexpressing tumor models, inducing apoptosis and proliferation inhibition .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PL225B;  PL-225B;  PL 225B.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Representative IGF-1R Inhibitors

Parameter This compound (Oral Small Molecule) Figitumumab (Monoclonal Antibody) Linsitinib (Oral Small Molecule)
Administration Route Oral Intravenous Oral
Half-life Pending Phase 1 data ~20–25 days ~4–6 hours
Key Toxicities Hyperglycemia (managed via strict glycemic criteria in trials) Hyperglycemia, fatigue, musculoskeletal pain Gastrointestinal disturbances, fatigue
Development Phase Phase 1 Discontinued (Phase 3) Phase 2

Notes:

  • This compound’s trial design includes stringent glycemic monitoring (fasting glucose ≤125 mg/dL, HbA1c <6.5% in non-diabetic cohorts), addressing hyperglycemia—a class-wide adverse effect due to IGF-1R/IR cross-reactivity .
  • Comparative compounds like linsitinib (OSI-906) have shown similar oral bioavailability but higher IR off-target effects, leading to dose-limiting metabolic toxicities .

Clinical Efficacy and Limitations

This compound’s Phase 1 trial focuses on dose escalation rather than efficacy, but translational data suggest IGF-1R overexpression correlates with response . In contrast, antibody-based IGF-1R inhibitors demonstrated mixed results in late-phase trials, with figitumumab failing to improve survival in non-small cell lung cancer due to insufficient patient stratification . This compound’s oral formulation may enhance compliance in chronic dosing regimens, though its efficacy in metastatic settings remains unproven .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.